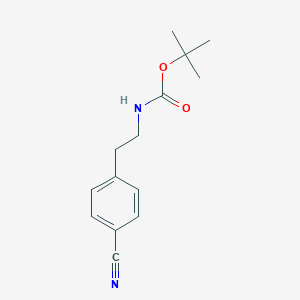

4-Ciano-feniletilcarbamato de tert-butilo

Descripción general

Descripción

tert-Butyl 4-cyanophenethylcarbamate is an organic compound with the molecular formula C14H18N2O2. It is a derivative of carbamate, featuring a tert-butyl group, a cyanophenethyl moiety, and a carbamate functional group.

Aplicaciones Científicas De Investigación

tert-Butyl 4-cyanophenethylcarbamate has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of polymers, pharmaceuticals, and other industrial chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

tert-Butyl 4-cyanophenethylcarbamate can be synthesized through a multi-step process involving the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions. This method involves Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a single pot . Another approach involves the use of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI, which offers mild reaction conditions and short reaction times .

Industrial Production Methods

Industrial production of tert-butyl 4-cyanophenethylcarbamate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl 4-cyanophenethylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

Major products formed from these reactions include primary amines, substituted carbamates, and various oxidized derivatives. The specific products depend on the reaction pathway and conditions employed.

Mecanismo De Acción

The mechanism of action of tert-butyl 4-cyanophenethylcarbamate involves its interaction with molecular targets through its functional groups. The tert-butyl group provides steric hindrance, while the cyanophenethyl moiety can participate in various chemical interactions. The carbamate group can form hydrogen bonds and other interactions with biological molecules, influencing the compound’s reactivity and biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to tert-butyl 4-cyanophenethylcarbamate include:

tert-Butyl carbamate: A simpler carbamate derivative with similar protective properties.

4-Cyanophenethylamine: A related compound with a primary amine group instead of the carbamate.

tert-Butyl 4-cyanobenzoate: A structurally similar compound with a benzoate group instead of the phenethyl moiety.

Uniqueness

tert-Butyl 4-cyanophenethylcarbamate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity

Actividad Biológica

tert-Butyl 4-cyanophenethylcarbamate, a compound with the chemical formula CHNO, is a derivative of carbamate that has garnered attention for its potential biological activities. This article reviews its biological properties, including anti-inflammatory effects, antioxidant activity, and potential applications in pharmaceuticals.

The compound is synthesized through the reaction of di-tert-butyl dicarbonate with 4-cyanophenol. The resulting structure features a tert-butyl group, which is known for its steric hindrance and unique reactivity patterns that influence biological interactions .

Anti-inflammatory Activity

Research indicates that tert-butyl 4-cyanophenethylcarbamate exhibits significant anti-inflammatory properties. A study demonstrated its ability to inhibit the expression of pro-inflammatory cytokines such as cyclooxygenase-2 (Cox-2) and tumor necrosis factor-alpha (TNF-α) in RAW264.7 macrophage cells stimulated by lipopolysaccharides (LPS). The compound's effectiveness was enhanced when used in combination with other antioxidants, suggesting a synergistic effect that could be harnessed in therapeutic applications .

Antioxidant Activity

The antioxidant capacity of tert-butyl 4-cyanophenethylcarbamate has been evaluated alongside other phenolic compounds. It has shown potential in scavenging free radicals and reducing oxidative stress markers in various biological systems. The presence of the tert-butyl group contributes to its stability and efficacy as an antioxidant agent .

Case Study 1: In Vivo Efficacy

A study involving animal models assessed the anti-inflammatory effects of tert-butyl 4-cyanophenethylcarbamate. Mice treated with the compound exhibited reduced swelling and inflammation in induced arthritis models compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of inflammatory mediators in tissues .

Case Study 2: Skin Sensitization

In dermatological studies, the compound was evaluated for potential sensitization effects. Patch tests indicated that while it possesses beneficial properties, there are instances where individuals may develop allergic reactions upon exposure, emphasizing the need for careful consideration in formulations intended for topical use .

Table 1: Biological Activities of tert-Butyl 4-cyanophenethylcarbamate

Research Findings

The findings from various studies highlight the dual nature of tert-butyl 4-cyanophenethylcarbamate's biological activity. While it shows promise as an anti-inflammatory and antioxidant agent, caution is warranted due to potential sensitization reactions.

Propiedades

IUPAC Name |

tert-butyl N-[2-(4-cyanophenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-8-11-4-6-12(10-15)7-5-11/h4-7H,8-9H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOXDKZFTYWETQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620745 | |

| Record name | tert-Butyl [2-(4-cyanophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172348-86-6 | |

| Record name | tert-Butyl [2-(4-cyanophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.